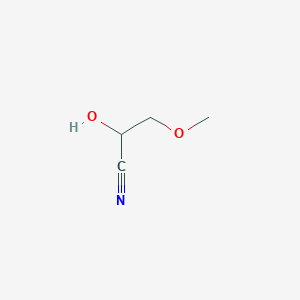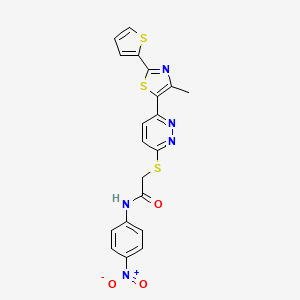![molecular formula C18H14N4O5S B2459954 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946336-30-7](/img/structure/B2459954.png)
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound known for its multifaceted applications in various scientific fields. Its unique structure, featuring a benzo[d][1,3]dioxole ring, a thiazole ring, and a dihydropyridine ring, makes it a subject of extensive research. The compound exhibits notable properties that make it useful in chemical, biological, medicinal, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Here’s an outline of a possible synthetic route:
Step 1: Formation of the Benzo[d][1,3]dioxole Ring
Starting Material: Catechol
Reagent: Diethyl carbonate
Conditions: Reflux in toluene
Step 2: Thiazole Ring Synthesis
Starting Material: 2-aminothiazole
Reagent: Ethyl bromoacetate
Conditions: Basic medium, moderate temperature
Step 3: Formation of the Dihydropyridine Ring
Starting Material: Acetaldehyde, Ammonium acetate
Conditions: Acidic medium, high temperature
Step 4: Coupling Reactions
Starting Material: Intermediate products from steps 1-3
Reagents: Coupling agents like EDCI or DCC
Conditions: Room temperature to moderate heat
Industrial Production Methods
For industrial-scale production, the synthesis might involve:
Batch processing: with large-scale reactors.
Continuous flow synthesis: for improved efficiency and yield.
Optimization of reaction conditions: to maximize product purity and minimize waste.
化学反応の分析
Types of Reactions
Oxidation:
Common Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium
Reduction:
Common Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Solvent such as ether or THF
Substitution:
Common Reagents: Halogenating agents, Nucleophiles
Conditions: Varies with substituents and desired products
Major Products Formed
The compound can undergo substitution reactions to form derivatives with varied functionalities, enhancing its application spectrum in different fields.
科学的研究の応用
Chemistry:
Used as a reagent for synthesizing complex organic molecules.
Studied for its unique reaction pathways and catalytic properties.
Biology:
Employed in studying enzyme inhibition and protein interactions.
Acts as a probe for exploring cellular pathways and mechanisms.
Medicine:
Potential therapeutic agent for treating specific diseases.
Explored for its antimicrobial and anticancer properties.
Industry:
Utilized in the development of advanced materials and polymers.
Plays a role in the formulation of specialty chemicals and pharmaceuticals.
作用機序
The compound exerts its effects through a series of molecular interactions and pathways. It targets specific proteins or enzymes, modulating their activity and influencing cellular processes. The benzo[d][1,3]dioxole and thiazole rings contribute to its binding affinity and selectivity towards molecular targets.
類似化合物との比較
N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
N-(4-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness:
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its intricate structure, combining a benzo[d][1,3]dioxole ring with a thiazole and dihydropyridine ring. This unique arrangement endows it with distinctive properties and a broad range of applications, making it a valuable compound for research and industry.
特性
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-15(20-10-3-4-13-14(6-10)27-9-26-13)7-11-8-28-18(21-11)22-17(25)12-2-1-5-19-16(12)24/h1-6,8H,7,9H2,(H,19,24)(H,20,23)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNQGNLQITAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2459876.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)




![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)
